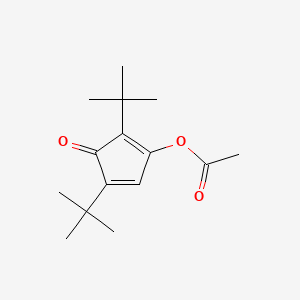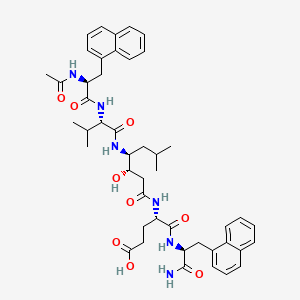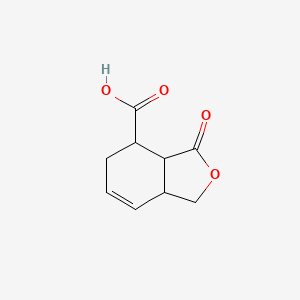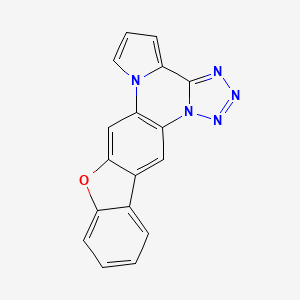
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline is a complex heterocyclic compound with a molecular formula of C17H9N5O and a molecular weight of 299.2863 . This compound is characterized by its unique structure, which includes fused benzofuran, pyrrole, tetrazole, and quinoxaline rings. Such intricate structures often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research.
Preparation Methods
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.
Construction of the Pyrrole Ring: Pyrrole rings are often synthesized via Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Tetrazole Formation: Tetrazoles can be synthesized by the cycloaddition of azides with nitriles.
Quinoxaline Ring Formation: Quinoxalines are typically formed through the condensation of o-phenylenediamine with α-diketones.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the heterocyclic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations.
Scientific Research Applications
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline has several applications in scientific research:
Chemistry: Its unique structure makes it a valuable compound for studying the reactivity and properties of fused heterocyclic systems.
Mechanism of Action
The mechanism of action of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar compounds include other fused heterocyclic systems such as:
Pyrroloquinoxalines: Known for their biological activity and used in medicinal chemistry.
Tetrazoloquinoxalines: Explored for their antimicrobial and anticancer properties.
The uniqueness of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline lies in its combination of these rings, which may confer distinct chemical and biological properties not observed in the individual components.
Properties
CAS No. |
72499-68-4 |
|---|---|
Molecular Formula |
C17H9N5O |
Molecular Weight |
299.29 g/mol |
IUPAC Name |
10-oxa-14,20,21,22,23-pentazahexacyclo[11.10.0.03,11.04,9.014,18.019,23]tricosa-1(13),2,4,6,8,11,15,17,19,21-decaene |
InChI |
InChI=1S/C17H9N5O/c1-2-6-15-10(4-1)11-8-14-13(9-16(11)23-15)21-7-3-5-12(21)17-18-19-20-22(14)17/h1-9H |
InChI Key |
DQJYGZSMHOBMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C6=NN=NN46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


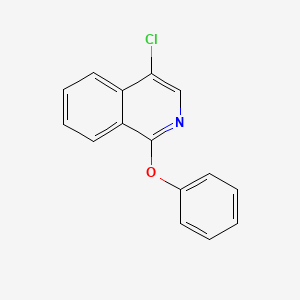

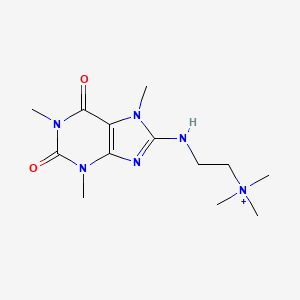


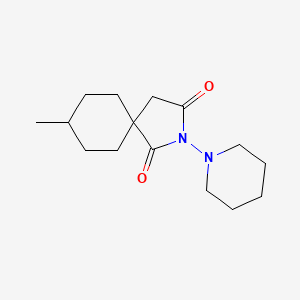

![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
